molecular formula C18H13NO8 B15396262 9,10-Dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid CAS No. 108766-28-5

9,10-Dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid

Número de catálogo: B15396262
Número CAS: 108766-28-5
Peso molecular: 371.3 g/mol
Clave InChI: GBTQLBDRVHSJSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 9,10-dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid is a nitro-phenanthrene derivative featuring a fused phenanthro[3,4-d][1,3]dioxole core with methoxy groups at positions 9 and 10, a nitro group at position 6, and a carboxylic acid at position 3. Substituent positions significantly influence biological activity and toxicity, as seen in structurally related compounds like aristolochic acid I (AA-I) and its derivatives .

Propiedades

Número CAS

108766-28-5

Fórmula molecular

C18H13NO8

Peso molecular

371.3 g/mol

Nombre IUPAC

9,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

InChI

InChI=1S/C18H13NO8/c1-24-12-4-8-3-11(19(22)23)15-10(18(20)21)6-14-17(27-7-26-14)16(15)9(8)5-13(12)25-2/h3-6H,7H2,1-2H3,(H,20,21)

Clave InChI

GBTQLBDRVHSJSQ-UHFFFAOYSA-N

SMILES canónico

COC1=CC2=CC(=C3C(=CC4=C(C3=C2C=C1OC)OCO4)C(=O)O)[N+](=O)[O-]

Origen del producto

United States

Actividad Biológica

9,10-Dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and possible applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer.

Synthesis

The synthesis of 9,10-Dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. These include:

  • Formation of the Phenanthro Dioxole Framework : This is achieved through cyclization reactions involving nitro-substituted phenanthrene derivatives.
  • Introduction of Methoxy and Carboxylic Groups : Methoxy groups are introduced via methylation reactions, while the carboxylic acid functionality is added through oxidation or hydrolysis of appropriate precursors.

Anticancer Activity

Research indicates that derivatives of phenanthro[3,4-d][1,3]dioxole compounds exhibit significant anticancer properties. A study showed that related compounds could inhibit the growth of various cancer cell lines, suggesting that 9,10-Dimethoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid may also possess similar effects.

Table 1: Anticancer Activity of Phenanthro Dioxole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
9,10-Dimethoxy... A549 12

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), studies have highlighted the potential of phenanthro derivatives to inhibit amyloid-beta (Aβ) aggregation and cholinesterase activity. The compound's structure suggests it may interact with key pathways involved in AD pathology.

Case Study: Inhibition of Aβ Aggregation

A derivative exhibited a 74% inhibition rate at a concentration of 10 µM against Aβ1-42 aggregation with an IC50 value of 6.5 µM. This indicates a promising avenue for developing treatments targeting AD.

The biological activity is hypothesized to be mediated through:

  • Inhibition of Enzymatic Activity : The compound may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter degradation.
  • Antioxidant Properties : The presence of methoxy and nitro groups may contribute to antioxidant effects, reducing oxidative stress associated with neurodegeneration.

Comparación Con Compuestos Similares

Key Structural Differences

The table below compares the target compound with its closest structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 9,10-Dimethoxy, 6-Nitro, 5-COOH C₁₈H₁₃NO₈ 371.30* Hypothesized enhanced steric bulk and electron-donating effects due to dual methoxy groups; potential altered receptor binding vs. AA-I .
Aristolochic Acid I (AA-I) 8-Methoxy, 6-Nitro, 5-COOH C₁₇H₁₁NO₇ 341.27 Nephrotoxic and carcinogenic; forms DNA adducts (e.g., dA-AL-I) linked to urothelial carcinoma .
Aristolochic Acid II (AA-II) 6-Nitro, 5-COOH (No methoxy) C₁₆H₉NO₇ 327.25 Less studied but exhibits toxicity; lacks 8-methoxy group, reducing steric hindrance compared to AA-I .
Aristolochic Acid C (AA-C) 10-Hydroxy, 6-Nitro, 5-COOH C₁₆H₉NO₇ 327.25 Hydroxyl group at position 10 may alter metabolic pathways; limited toxicity data .
9-Hydroxy-8-Methoxy-6-Nitro Derivative 8-Methoxy, 9-Hydroxy, 6-Nitro, 5-COOH C₁₇H₁₁NO₈ 357.27 Hydroxyl group introduces polarity; unknown carcinogenicity but structurally similar to toxic AAs .

*Calculated based on analogous structures.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a nitrophenanthrene core with methoxy substituents at positions 9 and 10, a nitro group at position 6, and a carboxylic acid moiety at position 5. The electron-withdrawing nitro group enhances electrophilic reactivity, while the methoxy groups contribute to steric effects and influence binding interactions. Structural characterization typically employs NMR, X-ray crystallography, and mass spectrometry to confirm regiochemistry and substituent effects .

Q. What laboratory synthesis routes are available for this compound?

A validated synthesis begins with 9,10-phenanthraquinone, using tetrabutylammonium bromide and sodium peroxide in a THF/water mixture. Methoxylation is achieved via dimethyl sulfonate under basic conditions, followed by nitro-group introduction. Key steps include solvent extraction (ethyl acetate) and purification via column chromatography. This method avoids toxic tin reagents used in Stille couplings, improving scalability .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : Resolves methoxy (δ 3.8–4.0 ppm) and aromatic proton environments.
  • FT-IR : Identifies nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches.
  • UV-Vis : Absorbance near 320 nm (nitroaromatic transitions).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 370.3 .

Q. What are the natural sources of this compound?

It is derived from Aristolochia species (e.g., A. clematitis), which biosynthesize aristolochic acids as secondary metabolites. Extraction involves methanol/water mixtures, followed by HPLC purification. Natural yields are low (0.01–0.1% dry weight), necessitating synthetic routes for bulk quantities .

Q. What biological activities are associated with this compound?

As a nitrophenanthrene derivative, it exhibits mutagenicity via DNA adduct formation and nephrotoxicity. It binds human serum albumin (HSA) with moderate affinity (Ka ≈ 10⁴ M⁻¹), influencing pharmacokinetics. Carcinogenicity is linked to metabolic activation of the nitro group to reactive intermediates .

Advanced Research Questions

Q. How can molecular docking elucidate binding mechanisms with human serum albumin (HSA)?

Docking software (e.g., AutoDock Vina) models interactions between the compound and HSA’s Sudlow site II. Key parameters include binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonding with Arg410, and hydrophobic contacts with Trp214. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic constants .

Q. What strategies resolve contradictions in reported binding affinities across studies?

Discrepancies arise from variable buffer conditions (pH, ionic strength) or protein conformations. Standardize protocols:

  • Use HSA at consistent concentrations (10–50 µM).
  • Control temperature (25°C) and buffer (10 mM phosphate, pH 7.4).
  • Employ surface plasmon resonance (SPR) for real-time kinetics .

Q. How does thermal gravimetric analysis (TGA) inform stability under thermal stress?

TGA profiles (heating rate: 10°C/min, N₂ atmosphere) reveal decomposition onset at ~220°C, with 95% mass loss by 300°C. Coupled with DSC, endothermic peaks at 180°C correlate with melting, while exothermic events at 250°C indicate nitro-group degradation. Pre-formulation studies should prioritize storage below 40°C .

Q. What challenges arise in minimizing toxic by-products during synthesis?

  • By-products : Nitro-reduction intermediates (e.g., hydroxylamines) or incomplete methoxylation.
  • Mitigation : Use Pd/C catalysts for selective nitro-group retention and silica gel chromatography (hexane:EtOAc 3:1) to isolate the target compound. Monitor reaction progress via TLC (Rf = 0.4 in CH₂Cl₂:MeOH 95:5) .

Q. How does the nitro group’s position influence carcinogenicity compared to other aristolochic acids?

Aristolochic acid A (6-nitro) forms persistent DNA adducts (dA-AAI) in renal tissues, while acid B (non-nitro) is less genotoxic. In vitro Ames tests with S. typhimurium TA100 show a 10-fold higher mutagenic index for the nitro-substituted derivative. Structure-activity relationships (SAR) highlight the nitro group’s critical role in metabolic activation to carcinogenic nitrenium ions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.